molecular formula C7H6IKOS B12053284 Potassium 2-iodo-5-methoxybenzenethiolate CAS No. 874903-67-0

Potassium 2-iodo-5-methoxybenzenethiolate

Cat. No.: B12053284
CAS No.: 874903-67-0
M. Wt: 304.19 g/mol
InChI Key: MHKNQGSNMZCVOK-UHFFFAOYSA-M
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Description

Potassium 2-iodo-5-methoxybenzenethiolate is an organosulfur compound with the empirical formula C7H6IKOS and a molecular weight of 304.19 g/mol . This compound is characterized by the presence of iodine, methoxy, and thiolate groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-iodo-5-methoxybenzenethiolate can be synthesized through various methods. One common approach involves the reaction of 2-iodo-5-methoxybenzenethiol with potassium hydroxide (KOH) in an appropriate solvent. The reaction typically proceeds under mild conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-iodo-5-methoxybenzenethiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 2-iodo-5-methoxybenzenethiolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 2-iodo-5-methoxybenzenethiolate involves its interaction with various molecular targets. The thiolate group can act as a nucleophile, participating in substitution and addition reactions. The iodine atom can undergo oxidative addition or reductive elimination, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-5-methylbenzoic acid
  • 2-Iodo-5-methoxypyridine
  • 2-Iodo-5-trifluoromethyl-pyridine
  • 2-Iodo-5-nitroanisole

Uniqueness

Potassium 2-iodo-5-methoxybenzenethiolate is unique due to the presence of both iodine and thiolate groups, which confer distinct reactivity patterns. This combination allows for versatile applications in organic synthesis and research .

Properties

CAS No.

874903-67-0

Molecular Formula

C7H6IKOS

Molecular Weight

304.19 g/mol

IUPAC Name

potassium;2-iodo-5-methoxybenzenethiolate

InChI

InChI=1S/C7H7IOS.K/c1-9-5-2-3-6(8)7(10)4-5;/h2-4,10H,1H3;/q;+1/p-1

InChI Key

MHKNQGSNMZCVOK-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=C1)I)[S-].[K+]

Origin of Product

United States

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